4-Chloro-3-(morpholinomethyl)phenol
Description
4-Chloro-3-(morpholinomethyl)phenol is a chlorophenol derivative featuring a morpholinomethyl (-CH₂-morpholine) substituent at the 3-position of the aromatic ring. This compound combines the antimicrobial properties of chlorophenols with the structural complexity of the morpholine moiety, which may enhance solubility and reactivity in organic synthesis. However, direct data on this specific compound are unavailable in the provided evidence, necessitating comparisons with structurally analogous 4-chloro-3-substituted phenols, such as methyl, ethyl, and trifluoromethyl derivatives. These analogs share functional group characteristics that influence physical properties, chemical behavior, and applications .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-3-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H14ClNO2/c12-11-2-1-10(14)7-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 |
InChI Key |
ONZJZLLLWSNKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences among 4-chloro-3-substituted phenols, highlighting substituent effects on physical properties and applications:
Structural and Functional Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (-CF₃): Strong electron-withdrawing effect reduces phenol acidity compared to methyl or ethyl derivatives. This enhances stability in harsh chemical environments, making it suitable as a catalyst or polymer stabilizer . Methyl (-CH₃): Electron-donating nature increases phenol acidity, improving water solubility (3.8 g/L) and efficacy in antimicrobial applications .
- Synthetic Routes: 4-Chloro-3-Ethylphenol: Synthesized via chlorination of 3-ethylphenol using SO₂Cl₂/FeCl₃ or Sandmeyer reactions . 4-Chloro-3-(Trifluoromethyl)phenol: Prepared via nucleophilic substitution or fluorination of iodophenol precursors .
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